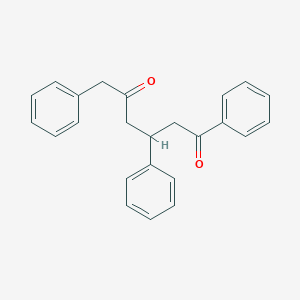
2-Hexylbenzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylbenzenesulfonic acid is an organosulfur compound with the molecular formula C12H18O3S. It is a derivative of benzenesulfonic acid, where a hexyl group is attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hexylbenzenesulfonic acid can be synthesized through the sulfonation of hexylbenzene. The process involves the reaction of hexylbenzene with sulfur trioxide (SO3) in the presence of fuming sulfuric acid (oleum). The reaction conditions typically include controlled temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of 2-hexylbenzenesulfonic acid involves large-scale sulfonation reactors where hexylbenzene is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then neutralized with a base, such as sodium hydroxide, to form the sodium salt of 2-hexylbenzenesulfonic acid, which can be further processed to obtain the free acid form.
Chemical Reactions Analysis
Types of Reactions: 2-Hexylbenzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Sulfonation: Sulfur trioxide and fuming sulfuric acid are used for sulfonation.
Neutralization: Sodium hydroxide is commonly used to neutralize the sulfonic acid group.
Major Products:
Sulfonamides: Reaction with amines can form sulfonamides.
Sulfonyl Chlorides: Reaction with phosphorus pentachloride (PCl5) can produce sulfonyl chlorides.
Scientific Research Applications
2-Hexylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in biological studies to investigate the effects of surfactants on cell membranes and protein interactions.
Industry: It is used in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of 2-hexylbenzenesulfonic acid primarily involves its surfactant properties. The sulfonic acid group imparts hydrophilicity, while the hexyl group provides hydrophobicity, allowing the compound to reduce surface tension and form micelles. This amphiphilic nature enables it to interact with both hydrophilic and hydrophobic molecules, facilitating various chemical and biological processes.
Comparison with Similar Compounds
Benzenesulfonic Acid: The parent compound without the hexyl group.
p-Toluenesulfonic Acid: A similar compound with a methyl group instead of a hexyl group.
Dodecylbenzenesulfonic Acid: A compound with a longer alkyl chain (dodecyl) compared to the hexyl group.
Uniqueness: 2-Hexylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer alkyl chain derivatives.
Properties
CAS No. |
58425-67-5 |
|---|---|
Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
2-hexylbenzenesulfonic acid |
InChI |
InChI=1S/C12H18O3S/c1-2-3-4-5-8-11-9-6-7-10-12(11)16(13,14)15/h6-7,9-10H,2-5,8H2,1H3,(H,13,14,15) |
InChI Key |
SYSFRXFRWRDPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




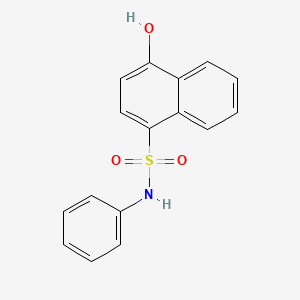
![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
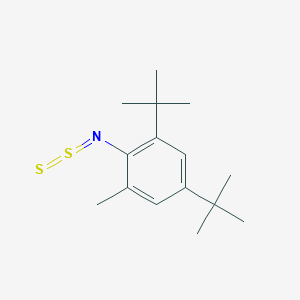

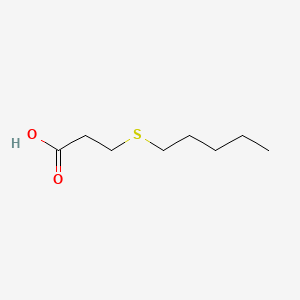
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)
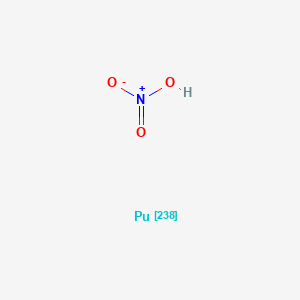
![Ethyl [di(propan-2-yl)phosphanyl]acetate](/img/structure/B14617952.png)
